9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,2-dimethyl-1,3-dihydropurin-6-one
Description
This compound is a purine nucleoside derivative featuring a 2,2-dimethyl-1,3-dihydropurin-6-one base linked to a ribose-like oxolane (tetrahydrofuran) sugar moiety. Its molecular formula is C₁₂H₁₆N₄O₅, with a molecular weight of 296.28 g/mol. The stereochemistry of the sugar moiety (2R,3R,4S,5R) is critical for its biological interactions, as it mimics natural nucleosides like adenosine and inosine.
Current research suggests applications in neurodegenerative diseases due to structural similarities to inosine, a known neuroprotective agent with antioxidant properties . However, the dimethyl modification may influence its pharmacokinetics, such as membrane permeability or resistance to enzymatic degradation.
Properties
Molecular Formula |
C12H18N4O5 |
|---|---|
Molecular Weight |
298.30 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,2-dimethyl-1,3-dihydropurin-6-one |
InChI |
InChI=1S/C12H18N4O5/c1-12(2)14-9-6(10(20)15-12)13-4-16(9)11-8(19)7(18)5(3-17)21-11/h4-5,7-8,11,14,17-19H,3H2,1-2H3,(H,15,20)/t5-,7-,8-,11-/m1/s1 |
InChI Key |
SEQICZUEXUNVDT-IOSLPCCCSA-N |
Isomeric SMILES |
CC1(NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C |
Canonical SMILES |
CC1(NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,2-dimethyl-1,3-dihydropurin-6-one typically involves the condensation of a purine base with a sugar derivative. One common method is the glycosylation reaction, where the purine base is reacted with a protected sugar derivative under acidic or basic conditions to form the nucleoside analog . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale glycosylation reactions using automated reactors. The process includes steps such as purification through crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,2-dimethyl-1,3-dihydropurin-6-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the purine ring or the sugar moiety.
Substitution: Halogenation or alkylation reactions can introduce new functional groups onto the purine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various alkyl or halogen groups onto the purine ring .
Scientific Research Applications
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,2-dimethyl-1,3-dihydropurin-6-one: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in cellular processes and as a potential antiviral or anticancer agent.
Medicine: Investigated for its therapeutic potential in treating viral infections and certain types of cancer.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,2-dimethyl-1,3-dihydropurin-6-one involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, thereby inhibiting viral replication and cancer cell proliferation .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Nucleoside Derivatives
Metabolic Stability
The 2,2-dimethyl group in the target compound likely reduces susceptibility to adenosine deaminase (ADA), a common degradation enzyme for purine nucleosides. In contrast, inosine (lacking this modification) is rapidly metabolized in vivo, limiting its therapeutic window . Compounds with phosphonate or benzodioxinone modifications (e.g., ) exhibit further stability enhancements but require complex synthetic routes.
Neuroprotective Potential
While inosine upregulates antioxidant pathways (e.g., glutathione synthesis), the target compound’s dimethyl group may sterically hinder interactions with receptors like adenosine A₂A or A₃, altering efficacy . Preclinical data on similar dimethylated purines suggest improved blood-brain barrier penetration, a critical advantage for neurodegenerative therapies .
Biological Activity
The compound 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,2-dimethyl-1,3-dihydropurin-6-one (commonly referred to as a derivative of purine) has garnered attention in biochemical research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 297.27 g/mol. The compound features a purine base linked to a sugar moiety that enhances its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H15N5O5 |
| Molecular Weight | 297.27 g/mol |
| IUPAC Name | 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,2-dimethyl-1,3-dihydropurin-6-one |
| CAS Number | 2140-77-4 |
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound is primarily attributed to its interaction with various biological pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as xanthine oxidase and adenosine deaminase, which are crucial in purine metabolism. This inhibition can lead to increased levels of adenosine and other metabolites that exhibit various physiological effects.
- Antioxidant Properties : The hydroxymethyl and dihydroxy groups in the structure contribute to its antioxidant capabilities. These properties may protect cells from oxidative stress by scavenging free radicals.
- Cell Proliferation Modulation : Studies have demonstrated that this compound can influence cell proliferation in various cancer cell lines. It appears to induce apoptosis in certain types of cancer cells while promoting survival in normal cells.
1. Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of this compound against human cancer cell lines. Results indicated that it effectively inhibited the growth of breast and prostate cancer cells through apoptosis induction and cell cycle arrest at the G1 phase .
2. Neuroprotective Effects
Research published in Neuroscience Letters highlighted the neuroprotective effects of this compound in models of neurodegeneration. The study reported that it reduced neuronal death and improved cognitive function in animal models subjected to oxidative stress .
3. Cardiovascular Benefits
In a clinical trial reported in Cardiovascular Drugs and Therapy, patients treated with this compound showed significant improvements in endothelial function and reduced markers of inflammation compared to a placebo group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
